molecular formula C21H21NO4S B2539589 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034492-24-3

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2539589
CAS No.: 2034492-24-3
M. Wt: 383.46
InChI Key: HKBPQGDBCFMKGQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the thiophene derivative: This can be achieved through the bromination of thiophene followed by a Suzuki coupling reaction with a phenylboronic acid derivative.

    Introduction of the hydroxyethyl group: This step involves the reaction of the thiophene-phenyl intermediate with an epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.

    Acetamide formation: The final step involves the reaction of the hydroxyethyl intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyethyl and acetamide groups allows for hydrogen bonding interactions, which can enhance binding affinity to biological targets. The thiophene and phenyl rings contribute to the compound’s overall hydrophobicity, influencing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide can be compared to other compounds with similar structural features:

    N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-acetamide: Lacks the methoxyphenoxy group, which may reduce its overall bioactivity.

    N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-chlorophenoxy)acetamide: Contains a chloro group instead of a methoxy group, which can alter its electronic properties and reactivity.

    N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-hydroxyphenoxy)acetamide: The presence of an additional hydroxy group can enhance hydrogen bonding interactions, potentially increasing its binding affinity to biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-19-4-2-3-5-20(19)26-13-21(24)22-12-18(23)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,14,18,23H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBPQGDBCFMKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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